2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide
Overview
Description
2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes nitrobenzoyl and dibenzothiophene moieties. The presence of nitro groups and the benzamide functionality contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like iron(III) chloride to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can be further functionalized.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
Scientific Research Applications
2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide involves its interaction with molecular targets through its nitro and benzamide functionalities. These interactions can lead to the modulation of specific biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(4-(2-nitrobenzoyl)aminophenyl)benzamide
- 2-nitro-N-(3-(2-nitrobenzoyl)aminophenyl)benzamide
- 4-nitro-N-(2-(4-nitrobenzoyl)aminophenyl)benzamide
Uniqueness
Compared to similar compounds, 2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide stands out due to its dibenzothiophene moiety, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-nitro-N-[8-[(2-nitrobenzoyl)amino]-5,5-dioxodibenzothiophen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O8S/c31-25(17-5-1-3-7-21(17)29(33)34)27-15-9-11-23-19(13-15)20-14-16(10-12-24(20)39(23,37)38)28-26(32)18-6-2-4-8-22(18)30(35)36/h1-14H,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNXJGSWICBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)S(=O)(=O)C4=C3C=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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